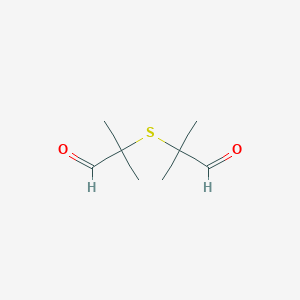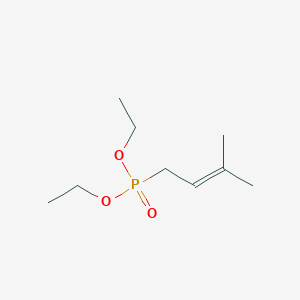![molecular formula C17H19N5O6S B14652581 (3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine CAS No. 52604-25-8](/img/structure/B14652581.png)
(3xi)-5'-o-[(4-Methylphenyl)sulfonyl]adenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine is a synthetic compound that belongs to the class of sulfonylated nucleosides. It is characterized by the presence of a sulfonyl group attached to the adenosine molecule, specifically at the 5’-position. This modification imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine typically involves the sulfonylation of adenosine. The process begins with the protection of the hydroxyl groups of adenosine to prevent unwanted side reactions. The protected adenosine is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to ensure the formation of the desired sulfonylated product. After the reaction, the protecting groups are removed to yield (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine.
Industrial Production Methods
Industrial production of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and crystallization is also employed to obtain the final product with the desired specifications.
Analyse Des Réactions Chimiques
Types of Reactions
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted adenosine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine involves its interaction with specific molecular targets. The sulfonyl group enhances the compound’s ability to bind to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **(4-Methylphenyl)sulfonyl]acetic acid
- **3-{3-Methoxy[(4-methylphenyl)sulfonyl]anilino}propanoic acid
- **3′-Demethyl-3′-N-[(4-Methylphenyl)Sulfonyl]Azithromycin
Uniqueness
(3xi)-5’-o-[(4-Methylphenyl)sulfonyl]adenosine is unique due to its specific sulfonylation at the 5’-position of adenosine. This modification imparts distinct chemical and biological properties that are not observed in other similar compounds. The presence of the sulfonyl group enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
52604-25-8 |
|---|---|
Formule moléculaire |
C17H19N5O6S |
Poids moléculaire |
421.4 g/mol |
Nom IUPAC |
[(2R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C17H19N5O6S/c1-9-2-4-10(5-3-9)29(25,26)27-6-11-13(23)14(24)17(28-11)22-8-21-12-15(18)19-7-20-16(12)22/h2-5,7-8,11,13-14,17,23-24H,6H2,1H3,(H2,18,19,20)/t11-,13?,14-,17-/m1/s1 |
Clé InChI |
CAXLRAROZXYOHH-OPJKZUAWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2C([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


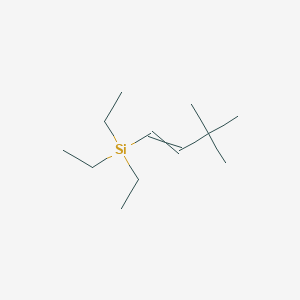
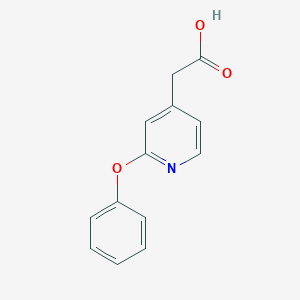
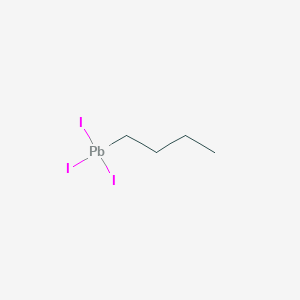
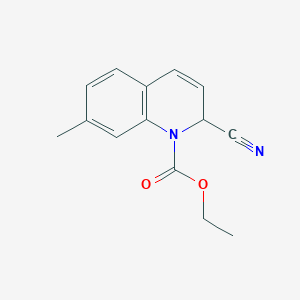

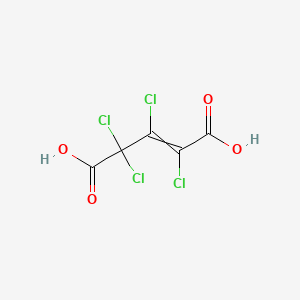

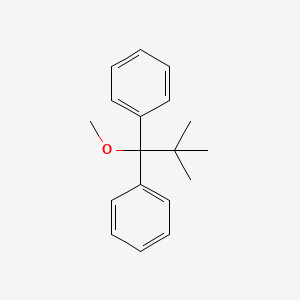
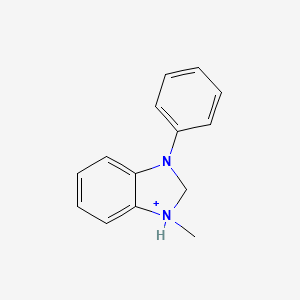
![3-Methoxy-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14652548.png)
![1,8-Bis[(4-methoxyphenyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14652555.png)
